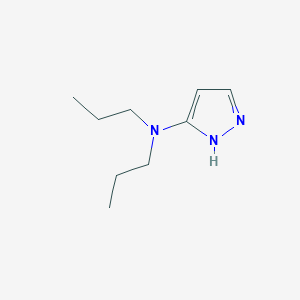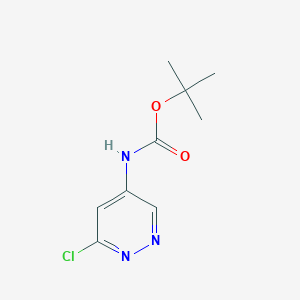
tert-Butyl N-(6-chloropyridazin-4-yl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-Butyl N-(6-chloropyridazin-4-yl)carbamate (also known as TBPC) is a synthetic compound that has been used in various scientific research applications. TBPC has been found to have a wide range of biochemical and physiological effects, and is often used in laboratory experiments due to its advantages and limitations.
Scientific Research Applications
TBPC has been used in a variety of scientific research applications, including drug delivery, cancer research, and biotechnology. It has been used to study the effects of various drugs on cells, as well as to explore the potential therapeutic effects of certain drugs. Additionally, TBPC has been used to study the mechanisms of action of various drugs, as well as to study the biochemical and physiological effects of certain drugs on cells.
Mechanism of Action
The mechanism of action of TBPC is not fully understood. However, it is believed that TBPC works by binding to certain receptors on the cell membrane, which then triggers a cascade of biochemical and physiological effects. Additionally, TBPC has been found to interact with certain enzymes, which may also contribute to its mechanism of action.
Biochemical and Physiological Effects
TBPC has been found to have a wide range of biochemical and physiological effects. In particular, it has been found to affect cell proliferation, apoptosis, and cell differentiation. Additionally, TBPC has been found to affect the expression of certain genes, as well as to alter the expression of certain proteins.
Advantages and Limitations for Lab Experiments
TBPC has several advantages for laboratory experiments. For example, it is relatively easy to synthesize and is highly stable. Additionally, TBPC is relatively non-toxic and does not cause significant side effects. However, TBPC does have certain limitations, such as its low solubility in water and its relatively short half-life.
Future Directions
There are a number of potential future directions for research involving TBPC. For example, further research could be done to explore the mechanisms of action of TBPC, as well as to identify potential therapeutic applications of TBPC. Additionally, further research could be done to explore the biochemical and physiological effects of TBPC, as well as to identify potential new uses for TBPC in laboratory experiments. Finally, further research could be done to explore the potential toxic effects of TBPC, as well as to identify potential new methods for synthesizing TBPC.
Synthesis Methods
TBPC is synthesized through a reaction between tert-butyl isocyanate and 6-chloropyridazin-4-yl carbamate. The reaction is carried out at room temperature and yields a product with a purity of greater than 95%.
properties
IUPAC Name |
tert-butyl N-(6-chloropyridazin-4-yl)carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12ClN3O2/c1-9(2,3)15-8(14)12-6-4-7(10)13-11-5-6/h4-5H,1-3H3,(H,12,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNXKTNHBFSAPJL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC(=NN=C1)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![6,6'-Bis(diphenylphosphino)-1,1',3,3'-tetrahydro[5,5']biisobenzofuran; 99%](/img/structure/B6358134.png)


![Carbonochloridic acid, [4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl ester, 95%](/img/structure/B6358159.png)
![1-[3-(3-Fluorophenyl)-1,2,4-thiadiazol-5-yl]piperazine](/img/structure/B6358173.png)

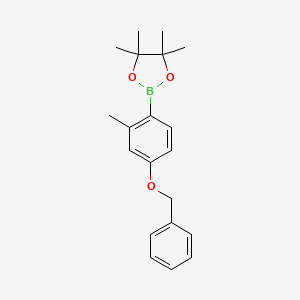
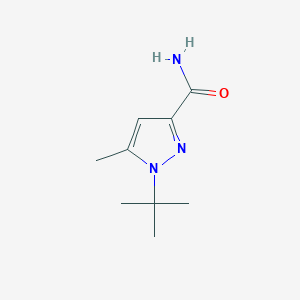
![4-(2-Oxa-6-azaspiro[3.3]heptan-6-yl)aniline](/img/structure/B6358198.png)
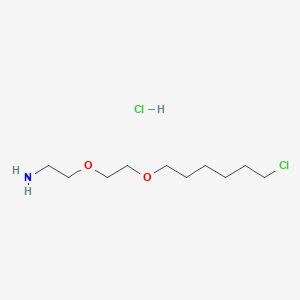
![5-Fluoro-3-methyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B6358206.png)
